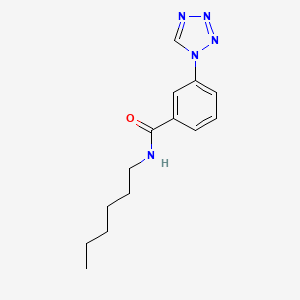

N-hexyl-3-(1H-tetrazol-1-yl)benzamide

Description

N-Hexyl-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a hexyl chain and a tetrazole substituent at the meta-position of the benzamide core. The tetrazole group, a nitrogen-rich heterocycle, enhances hydrogen-bonding capacity and may influence pharmacological activity or coordination chemistry. The hexyl chain likely increases lipophilicity compared to shorter alkyl variants, impacting solubility and bioavailability .

Properties

Molecular Formula |

C14H19N5O |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N-hexyl-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H19N5O/c1-2-3-4-5-9-15-14(20)12-7-6-8-13(10-12)19-11-16-17-18-19/h6-8,10-11H,2-5,9H2,1H3,(H,15,20) |

InChI Key |

ATOQKYFBVXHWLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of an appropriate benzamide derivative with a tetrazole precursor. One common method is the reaction of 3-(1H-tetrazol-1-yl)aniline with hexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide and tetrazole moieties.

Reduction: Reduced forms of the benzamide and tetrazole moieties.

Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antiallergic Activity

N-hexyl-3-(1H-tetrazol-1-yl)benzamide has been studied for its antiallergic properties. Research indicates that compounds with a tetrazole ring can exhibit significant activity against allergic reactions, particularly those mediated by antigen-antibody interactions. This makes them potential candidates for treating conditions such as asthma, hay fever, and allergic rhinitis .

2. Antimicrobial Properties

Recent studies have highlighted the antibacterial potential of benzamide derivatives, including this compound. The compound may serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the inhibition of bacterial division proteins, making it a promising candidate in the fight against multidrug-resistant pathogens .

3. Inhibitors of Enzymatic Activity

The compound has also been explored as an inhibitor of specific enzymes involved in disease processes. For instance, benzamide derivatives have shown efficacy against the enoyl-acyl carrier protein reductase enzyme in Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

Material Science Applications

1. Development of Novel Materials

This compound can be utilized in synthesizing novel materials with unique properties. Its structural features allow for modifications that can enhance material performance in various applications, including coatings and polymers. The incorporation of tetrazole groups can improve thermal stability and mechanical strength .

2. Herbicidal Activity

Research indicates that tetrazole-containing compounds may possess herbicidal properties. This compound could potentially be developed into a herbicide targeting specific plant species while minimizing environmental impact .

Case Study 1: Antiallergic Efficacy

In a controlled study involving animal models, this compound was administered to assess its efficacy in reducing allergic responses. The results indicated a significant reduction in symptoms associated with allergic reactions compared to control groups, demonstrating its potential as an antiallergic agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against various strains of bacteria. The compound exhibited potent activity against gram-positive bacteria, outperforming several existing antibiotics in terms of efficacy. This study underscores the compound's potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of N-hexyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

*Hypothetical values for this compound.

†Estimated based on cyclopentyl analog (C13H15N5O: 257.29) + additional hexyl chain (C6H13: 85.05).

‡Predicted higher logP due to longer alkyl chain vs. cyclopentyl analog .

Key Observations:

- Lipophilicity: The hexyl chain in the target compound likely increases logP compared to the cyclopentyl analog (1.80 vs.

- Hydrogen Bonding : The tetrazole group (5 H-bond acceptors) offers stronger polar interactions than methoxy or methyl substituents, possibly improving binding to biological targets .

- Thermal Stability : Rip-B and Rip-D exhibit melting points of 90°C and 96°C, respectively; the hydroxy group in Rip-D may contribute to higher stability via intramolecular H-bonding .

Biological Activity

N-hexyl-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core substituted with a hexyl group and a tetrazole moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacokinetic properties and biological activity.

The primary mechanism of action for this compound appears to involve inhibition of specific enzymes. Notably, compounds with similar structures have been investigated for their inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer and neurodegenerative diseases. For instance, tetrazole-based inhibitors have shown promising results in selectively inhibiting HDAC6, leading to increased acetylation of α-tubulin, a marker for HDAC inhibition .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features through SAR studies. Research indicates that modifications to the benzamide scaffold significantly affect potency and selectivity against specific targets. For example, the introduction of various substituents on the benzamide ring can enhance binding affinity to target proteins .

| Compound | IC50 (μM) | Selectivity | Target |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| NR-160 | 0.03 | 41 | HDAC6 |

| 6l | 0.03 | 173 | HDAC6 |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In silico models have been employed to predict these properties, indicating favorable profiles that suggest good bioavailability . However, potential toxicity must also be assessed, particularly regarding off-target effects such as hERG channel inhibition, which can lead to cardiac complications .

Case Studies

Recent studies have highlighted the potential of this compound analogs in therapeutic settings:

- Cancer Treatment : Analogous compounds have been tested for their ability to induce apoptosis in cancer cell lines when combined with other chemotherapeutics such as bortezomib and daunorubicin .

- Neurodegenerative Diseases : The inhibition of HDAC6 has been linked to neuroprotective effects, making compounds like this compound candidates for further investigation in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.